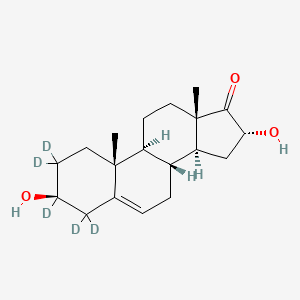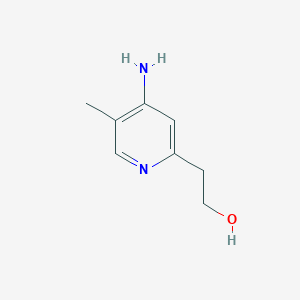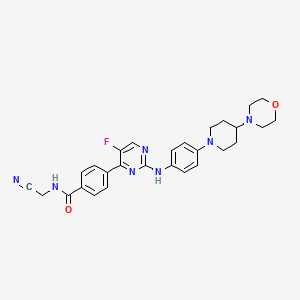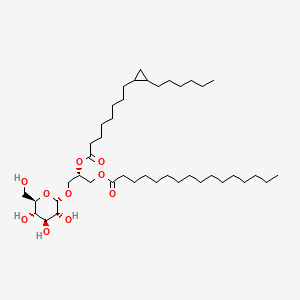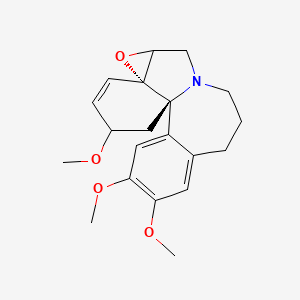
N-Methyl Carvedilol-d3 (hydrochloride salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Carvedilol-d3 (hydrochloride salt) is a deuterium-labeled derivative of Carvedilol, a nonselective beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterium labeling is used in pharmacokinetic studies to trace the metabolic pathways of the compound without altering its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Carvedilol-d3 (hydrochloride salt) involves the incorporation of deuterium atoms into the Carvedilol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated intermediate, followed by its conversion into the final product through a series of steps involving protection and deprotection of functional groups, as well as purification processes.
Industrial Production Methods
Industrial production of N-Methyl Carvedilol-d3 (hydrochloride salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to ensure the final product meets the required specifications for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Carvedilol-d3 (hydrochloride salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-Methyl Carvedilol-d3 (hydrochloride salt) is widely used in scientific research, including:
Chemistry: Used as a tracer in studies of metabolic pathways and reaction mechanisms.
Biology: Employed in studies of cellular processes and drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Carvedilol in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of N-Methyl Carvedilol-d3 (hydrochloride salt) is similar to that of Carvedilol. It works by blocking beta-adrenergic receptors, which reduces the heart rate and blood pressure. The deuterium labeling does not alter the pharmacological effects but allows for detailed tracing of the compound’s metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carvedilol: The parent compound, used for treating hypertension and heart failure.
Metoprolol: Another beta-blocker with similar uses but different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker used for similar indications.
Uniqueness
N-Methyl Carvedilol-d3 (hydrochloride salt) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in research and drug development.
Propriétés
Formule moléculaire |
C25H29ClN2O4 |
|---|---|
Poids moléculaire |
460.0 g/mol |
Nom IUPAC |
1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3; |
Clé InChI |
FERDKVPPAFYQOZ-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
SMILES canonique |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
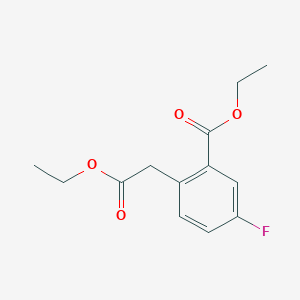
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)

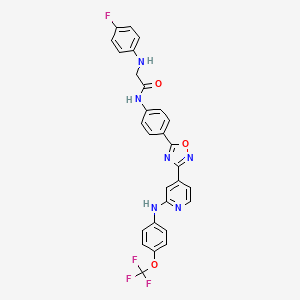
![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
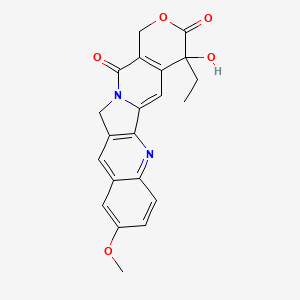
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
